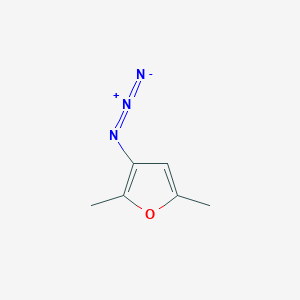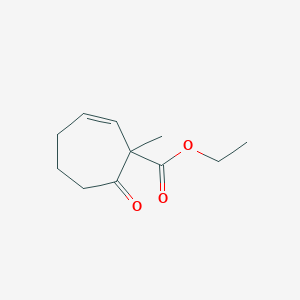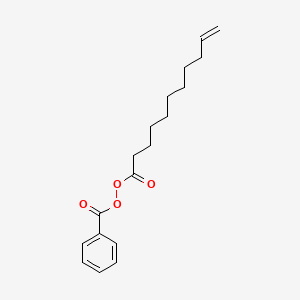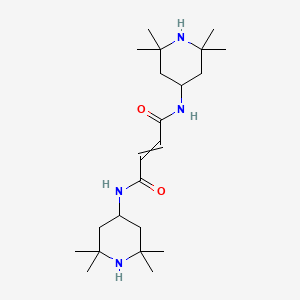
Acetic acid;(4-methylsulfinylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(4-methylsulfinylphenyl)methanol is a compound that combines the properties of acetic acid and (4-methylsulfinylphenyl)methanol Acetic acid is a simple carboxylic acid with a pungent odor and is widely used in the chemical industry (4-methylsulfinylphenyl)methanol is an organic compound with a phenyl group substituted with a methylsulfinyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-methylsulfinylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of (4-methylsulfinylphenyl)methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process uses methanol and carbon monoxide in the presence of a rhodium-based catalyst at high temperatures and pressures to produce acetic acid with high selectivity . The production of (4-methylsulfinylphenyl)methanol can be achieved through the oxidation of (4-methylsulfanylphenyl)methanol using oxidizing agents such as hydrogen peroxide or sodium periodate .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(4-methylsulfinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to (4-methylsulfanylphenyl)methanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: (4-methylsulfonylphenyl)methanol.
Reduction: (4-methylsulfanylphenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(4-methylsulfinylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methylsulfinyl and hydroxymethyl groups.
(4-methylsulfonyl)phenylacetic acid: Contains a sulfonyl group instead of a sulfinyl group.
(4-methylsulfanyl)phenylmethanol: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
Acetic acid;(4-methylsulfinylphenyl)methanol is unique due to the presence of both acetic acid and (4-methylsulfinylphenyl)methanol moieties.
Eigenschaften
| 112460-39-6 | |
Molekularformel |
C10H14O4S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
acetic acid;(4-methylsulfinylphenyl)methanol |
InChI |
InChI=1S/C8H10O2S.C2H4O2/c1-11(10)8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
WAWMSAVFCYMNOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CS(=O)C1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


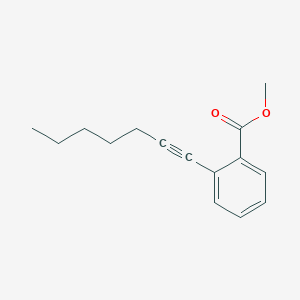
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
